Precursor molecule: Due to the presence of a reactive aldehyde group and halogen substituents (bromine and chlorine), 5-Bromo-3-chloro-2-hydroxybenzaldehyde could serve as a precursor molecule for the synthesis of more complex molecules with desired properties. Research on similar halogenated hydroxybenzaldehydes suggests their use in the creation of various heterocyclic compounds with potential applications in medicinal chemistry PubChem: 3-Bromo-5-chloro-2-hydroxybenzaldehyde: .
Biological activity: The combination of a phenolic hydroxyl group and a halogenated aromatic ring can sometimes lead to interesting biological activities. Further research might explore the potential antibacterial, antifungal, or other biological properties of 5-Bromo-3-chloro-2-hydroxybenzaldehyde.
5-Bromo-3-chloro-2-hydroxybenzaldehyde, with the molecular formula and a molecular weight of 235.46 g/mol, is an aromatic compound characterized by the presence of both bromine and chlorine substituents on a hydroxybenzaldehyde structure. This compound appears as pale yellow to yellow crystalline flakes and has a melting point ranging from 81.5 to 90.5 ºC . It is commonly used in organic synthesis due to its unique reactivity and functional groups.
Recent studies have indicated that 5-bromo-3-chloro-2-hydroxybenzaldehyde exhibits biological activity, particularly as a neuroprotective agent. It has been shown to regulate microglial cells, which are critical for immune responses in the brain. This compound may offer potential therapeutic benefits in neurodegenerative diseases by modulating inflammatory responses .
Several methods have been developed for synthesizing 5-bromo-3-chloro-2-hydroxybenzaldehyde:
5-Bromo-3-chloro-2-hydroxybenzaldehyde has a wide range of applications:
Interaction studies involving 5-bromo-3-chloro-2-hydroxybenzaldehyde have focused on its neuroprotective properties and interactions with microglial cells. Research suggests that this compound may modulate inflammatory pathways, offering insights into its potential use in treating neuroinflammatory conditions. Further studies are needed to elucidate its full spectrum of interactions at the molecular level .
Several compounds share structural similarities with 5-bromo-3-chloro-2-hydroxybenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3-Bromo-5-chloro-4-hydroxybenzaldehyde | 1849-76-9 | 0.87 | Contains an additional hydroxyl group |
| 5-Bromo-4-chloro-2-hydroxybenzaldehyde | 876492-31-8 | 0.84 | Different positioning of halogens |
| 3-Chloro-2-hydroxybenzaldehyde | 1927-94-2 | 0.82 | Lacks bromine substituent |
| 4-Bromo-2-chloro-6-methylphenol | 7530-27-0 | 0.89 | Contains a methyl group instead of an aldehyde |
These compounds exhibit varying degrees of similarity based on their structural components, but each possesses distinct functional groups that influence their reactivity and biological activity .
5-Bromo-3-chloro-2-hydroxybenzaldehyde is a halogen-substituted benzaldehyde derivative with the molecular formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol. Its IUPAC name reflects the positions of substituents: a bromine atom at the 5th position, a chlorine atom at the 3rd position, a hydroxyl group at the 2nd position, and an aldehyde group at the 1st position of the benzene ring. Key identifiers include:
Oc1c(Cl)cc(Br)cc1C=O InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | Property | Value | Source |
|---|---|---|
| CAS Number | 19652-33-6 | |
| Molecular Formula | C₇H₄BrClO₂ | |
| SMILES | Oc1c(Cl)cc(Br)cc1C=O | |
| InChI Key | XXFFEGBFFXHMTF-UHFFFAOYSA-N |
Organohalogen compounds, including halogenated benzaldehydes, have been studied for decades due to their unique reactivity and biological activity. Early investigations focused on simple organochlorines like chloromethane, but advances in synthetic chemistry expanded to polyhalogenated derivatives. The development of 5-bromo-3-chloro-2-hydroxybenzaldehyde aligns with trends in synthesizing substituted benzaldehydes for pharmaceutical and industrial applications. Historically, such compounds were employed in the production of antibiotics (e.g., chloramphenicol) and later explored for corrosion inhibition and agrochemical synthesis.
5-Bromo-3-chloro-2-hydroxybenzaldehyde serves as a critical intermediate in synthesizing bioactive molecules. Its electron-withdrawing halogen substituents enhance electrophilicity, facilitating nucleophilic substitution and condensation reactions. Key applications include:
5-Bromo-3-chloro-2-hydroxybenzaldehyde exhibits a characteristic molecular geometry that reflects the influence of halogen substitution on the benzene ring structure [1] [2]. The compound crystallizes with fundamental molecular parameters that demonstrate the electronic effects of both bromine and chlorine substituents on the aromatic system [3] [4].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₄BrClO₂ | [1] [2] |
| Molecular Weight | 235.46 g/mol | [4] [5] |
| CAS Registry Number | 19652-33-6 | [6] [7] |
| Melting Point | 85.0-89.0°C | [4] [5] |
| Physical State (20°C) | Solid | [4] [5] |
| Appearance | White to Light yellow to Green powder/crystal | [4] [5] |
The molecular structure displays a planar benzene ring system with the aldehyde group maintaining coplanarity through resonance stabilization [8] [9]. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen creates a six-membered chelate ring that significantly influences the molecular conformation [10] [11]. This intramolecular interaction results in an oxygen-oxygen distance of approximately 2.62 Angstroms, which is characteristic of strong hydrogen bonding in salicylaldehyde derivatives [12] [11].
Table 2: Key Bond Lengths and Angles
| Parameter | Measured Value | Typical Range |
|---|---|---|
| C-Br Bond Length | 1.90-1.95 Å | 1.85-2.00 Å |
| C-Cl Bond Length | 1.73-1.75 Å | 1.70-1.80 Å |
| C-O (hydroxyl) | 1.35-1.37 Å | 1.34-1.38 Å |
| C=O (aldehyde) | 1.21-1.23 Å | 1.20-1.25 Å |
| O-H···O=C distance | 2.60-2.65 Å | 2.55-2.70 Å |
The crystallographic analysis reveals that the compound adopts a nearly planar conformation in the solid state [13] [12]. The carbon-carbon bond lengths within the benzene ring range from 1.38 to 1.42 Angstroms, indicating aromatic character with slight variations due to the electron-withdrawing effects of the halogen substituents [14] [15]. The bromine atom at the 5-position and chlorine atom at the 3-position create distinct electronic environments that influence the overall molecular geometry [16] [17].
The dihedral angles within the molecule demonstrate minimal deviation from planarity, with the aldehyde group showing a torsion angle of less than 5 degrees relative to the benzene ring plane [11] [12]. This planarity is maintained through the stabilizing influence of the intramolecular hydrogen bond and the aromatic resonance system [9] [18].
5-Bromo-3-chloro-2-hydroxybenzaldehyde exhibits characteristic tautomeric equilibrium between the phenolic and quinoid forms, a phenomenon common to ortho-hydroxybenzaldehyde derivatives [9] [18]. The intramolecular hydrogen bonding plays a crucial role in stabilizing the phenolic tautomer over alternative conformational arrangements [10] [11].
The compound demonstrates strong intramolecular hydrogen bonding that significantly influences its tautomeric preferences [11] [19]. The hydroxyl hydrogen forms a stable six-membered chelate ring with the aldehyde oxygen, resulting in a hydrogen bond strength that varies with solvent polarity and temperature conditions [9] [10]. This interaction effectively locks the molecule in the phenolic form under most experimental conditions [18] [11].
Table 3: Tautomeric Forms and Stability
| Tautomeric Form | Relative Stability | Key Characteristics |
|---|---|---|
| Phenolic (Major) | 0.0 kcal/mol | Strong O-H···O=C hydrogen bond |
| Quinoid (Minor) | +8.5 kcal/mol | Reduced aromatic character |
| Open Chain | +12.3 kcal/mol | Loss of hydrogen bonding |
The resonance stabilization in 5-bromo-3-chloro-2-hydroxybenzaldehyde involves multiple contributing structures that delocalize electron density throughout the aromatic system [9] [17]. The electron-withdrawing nature of both halogen substituents creates a significant inductive effect that influences the electron distribution pattern [17] [20]. Fluorine exhibits the strongest electron-withdrawing capability, followed by chlorine and then bromine, which affects the overall electronic structure of the substituted benzaldehyde [20] [17].
The mesomeric effect of the halogens provides a counterbalancing influence to their inductive effects [17] [20]. While the inductive effect withdraws electron density through sigma bonds, the mesomeric effect can donate electron density through pi orbital interactions [17]. The net result depends on the relative magnitudes of these competing effects, with the inductive effect generally dominating for halogen substituents [20] [17].
Solvent effects significantly impact the tautomeric equilibrium of the compound [19] [11]. In polar protic solvents, the intramolecular hydrogen bond strength decreases due to competition with solvent molecules for hydrogen bonding interactions [11] [10]. Conversely, in nonpolar solvents, the intramolecular hydrogen bond remains strong, favoring the phenolic tautomer [19] [11].
The structural characteristics of 5-bromo-3-chloro-2-hydroxybenzaldehyde can be meaningfully compared with its isomeric derivatives to understand the positional effects of halogen substitution [21] [22]. The systematic variation in halogen positions provides insight into electronic and steric influences on molecular properties [22] [23].
Table 4: Comparative Physical Properties of Halogenated Benzaldehyde Isomers
| Compound | Melting Point (°C) | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 84-88 | 235.46 | Strong intramolecular H-bond |
| 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 85-89 | 235.46 | Enhanced conjugation |
| 2-Chloro-5-bromobenzaldehyde | 68-73 | 219.46 | Reduced H-bonding |
| 4-Chlorobenzaldehyde | 47-50 | 140.57 | Para-substitution effects |
The positional isomers demonstrate distinct differences in their molecular geometries and intermolecular interactions [22] [13]. The ortho-hydroxyl substitution in both 3-bromo-5-chloro-2-hydroxybenzaldehyde and 5-bromo-3-chloro-2-hydroxybenzaldehyde enables intramolecular hydrogen bonding, which significantly influences their physical properties compared to meta or para-substituted derivatives [10] [22].
Crystallographic studies reveal that different substitution patterns affect the packing arrangements in the solid state [13] [24]. The halogenated benzaldehyde derivatives exhibit various intermolecular interactions including halogen bonding, pi-pi stacking, and hydrogen bonding networks [13] [16]. Type I halogen-halogen bonding interactions have been observed in crystal structures of related compounds, where the contact distances are shorter than the sum of van der Waals radii [13] [16].
Table 5: Electronic Effects of Halogen Substitution Patterns
| Substitution Pattern | Inductive Effect | Mesomeric Effect | Net Electronic Impact |
|---|---|---|---|
| 3-Bromo-5-chloro | Strong withdrawal | Moderate donation | Net electron-withdrawing |
| 5-Bromo-3-chloro | Strong withdrawal | Moderate donation | Net electron-withdrawing |
| 2,6-Dichloro | Very strong withdrawal | Weak donation | Strong electron-withdrawing |
| 4-Bromo | Moderate withdrawal | Weak donation | Moderate electron-withdrawing |
The comparative analysis demonstrates that the specific positioning of halogen substituents creates unique electronic environments that influence both intramolecular and intermolecular interactions [22] [17]. The electron-withdrawing capability follows the order of fluorine greater than chlorine greater than bromine greater than iodine, which directly impacts the electron density distribution in the benzene ring [20] [17].
Solubility patterns among the isomeric derivatives reflect the combined effects of molecular polarity and steric hindrance [22]. The ortho-substituted derivatives typically exhibit different solubility characteristics compared to their meta and para counterparts due to the presence of intramolecular hydrogen bonding [22] [10]. The steric effects of halogen substitution also influence the accessibility of functional groups for intermolecular interactions [22].